5-Bromo-2-methoxymethoxybenzyl chloride

Description

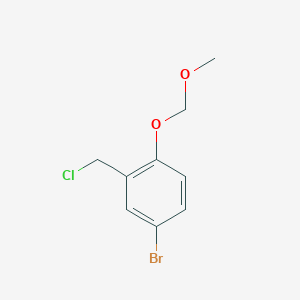

5-Bromo-2-methoxymethoxybenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride (CH₂Cl) backbone, a bromine atom at the 5-position, and a methoxymethoxy (OCH₂OCH₃) group at the 2-position of the benzene ring. The methoxymethoxy group enhances solubility in polar solvents compared to simpler alkoxy substituents, while the bromine atom introduces steric and electronic effects that influence reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in alkylation reactions or as a precursor to pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C9H10BrClO2 |

|---|---|

Molecular Weight |

265.53 g/mol |

IUPAC Name |

4-bromo-2-(chloromethyl)-1-(methoxymethoxy)benzene |

InChI |

InChI=1S/C9H10BrClO2/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4H,5-6H2,1H3 |

InChI Key |

VOSIHRZNOWTFHE-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

The key distinction between 5-bromo-2-methoxymethoxybenzyl chloride and related compounds lies in its functional group and substituents:

| Compound Name | Molecular Formula | Functional Group | Substituents (Positions) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₉H₁₀BrClO₂ | Benzyl chloride | 5-Br, 2-OCH₂OCH₃ | ~265.5* |

| 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride | C₁₅H₁₂BrClO₂ | Benzoyl chloride | 5-Br, 2-O-(2-methylbenzyl), COCl | 339.61 |

| 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride | C₁₄H₉Br₂ClO₂ | Benzoyl chloride | 5-Br, 2-O-(4-bromobenzyl), COCl | 413.49 |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | C₇H₆BrClO₃S | Sulfonyl chloride | 5-Br, 2-OCH₃, SO₂Cl | 289.54 |

*Calculated based on molecular formula.

Key Observations:

Functional Groups:

- Benzyl chloride (CH₂Cl): The target compound is an alkylating agent, enabling nucleophilic substitution reactions (e.g., with amines or alcohols).

- Benzoyl chloride (COCl): Analogs (e.g., and ) act as acylating agents, forming esters or amides .

- Sulfonyl chloride (SO₂Cl): Used in sulfonamide synthesis (), critical in detergent and drug manufacturing .

Substituent Effects: The methoxymethoxy group in the target compound offers greater electron-donating capacity compared to bulkier groups like 2-methylbenzyloxy () or 4-bromobenzyloxy (). This enhances electrophilic aromatic substitution reactivity.

Physicochemical Properties

- Solubility: The methoxymethoxy group in the target compound likely increases polarity, enhancing solubility in methanol or acetone compared to nonpolar benzyl-substituted analogs.

- Thermal Stability: Benzoyl chlorides (–3) are less stable than benzyl chlorides due to the reactive COCl group, which hydrolyzes readily in moist environments.

Research Findings and Trends

- Synthetic Routes: Benzyl chlorides are typically synthesized via chloromethylation of phenols or Friedel-Crafts alkylation, while benzoyl chlorides derive from carboxylic acid chlorination .

- Reactivity Studies: Bromine at the 5-position directs electrophilic substitution to the 4-position in benzyl chlorides, a trend observed in crystallographic data of related hydrazide derivatives () .

- Emerging Applications: Sulfonyl chlorides () are gaining traction in battery electrolyte additives, whereas benzoyl chlorides remain staples in peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.